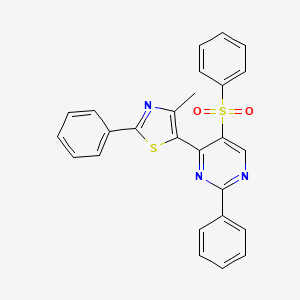![molecular formula C22H22N4S B2709733 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 380578-05-2](/img/structure/B2709733.png)
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: is a complex organic compound that features a unique structure combining indole, pyridine, and benzothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyridine intermediates, followed by their coupling with a benzothiazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole, pyridine, or benzothiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to interact with multiple targets, making it a versatile tool for studying various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-ol: Contains a hydroxyl group instead of an amine, potentially altering its chemical properties and applications.
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its combination of indole, pyridine, and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-3,6-9,11,13,21,24H,4-5,10,12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTVYPLNOSVFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2709657.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2709658.png)
![dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2709661.png)

![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709665.png)



![1-(3-hydroxypropyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2709670.png)

